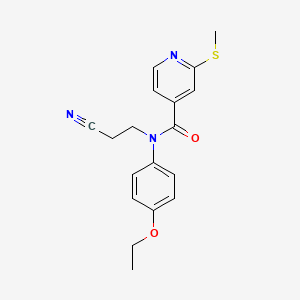
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide, also known as CTAP, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool.
Mecanismo De Acción
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide works by binding to the mu-opioid receptor and preventing the binding of endogenous opioids, such as endorphins and enkephalins, as well as exogenous opioids, such as morphine and fentanyl. This blockade of the mu-opioid receptor leads to a decrease in the activation of downstream signaling pathways, resulting in a reduction in the effects of opioids.
Biochemical and Physiological Effects:
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide has been shown to have several biochemical and physiological effects, including the blockade of opioid-induced analgesia, the prevention of opioid-induced respiratory depression, and the inhibition of opioid-induced reward and reinforcement. These effects make N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide a useful tool for studying the role of the mu-opioid receptor in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide in lab experiments is its selectivity for the mu-opioid receptor, which allows for the specific study of this receptor without interference from other opioid receptors. However, one limitation of using N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide is its short half-life, which requires frequent dosing to maintain its effects.
Direcciones Futuras
For research on N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide include the development of longer-acting analogs, the exploration of its potential as a treatment for opioid addiction, and the investigation of its effects on other opioid receptor subtypes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide and its potential applications in scientific research.
Métodos De Síntesis
The synthesis method for N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide involves several steps, starting with the reaction of ethyl 4-bromobenzoate with 2-cyanoethyl magnesium bromide to yield ethyl 4-cyano-2-(2-(2-bromophenyl)ethyl)benzoate. This compound is then reacted with 2-(methylsulfanyl)pyridine-4-carboxylic acid to produce N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide has been used in scientific research as a selective antagonist of the mu-opioid receptor. This receptor is involved in the modulation of pain, reward, and addiction, making it a target for the development of new pain medications and treatments for addiction. N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide has been shown to be effective in blocking the effects of opioids in animal models, making it a useful tool for studying the role of the mu-opioid receptor in these processes.
Propiedades
IUPAC Name |
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-methylsulfanylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-3-23-16-7-5-15(6-8-16)21(12-4-10-19)18(22)14-9-11-20-17(13-14)24-2/h5-9,11,13H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENDHBDXTFBTND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CCC#N)C(=O)C2=CC(=NC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2754005.png)

![4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2754007.png)
![(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one](/img/structure/B2754009.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2754010.png)
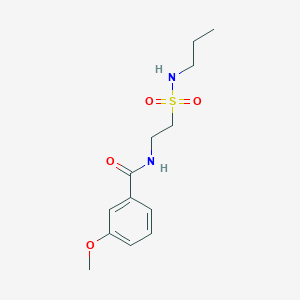
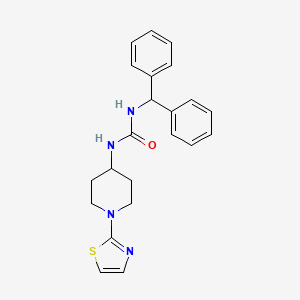
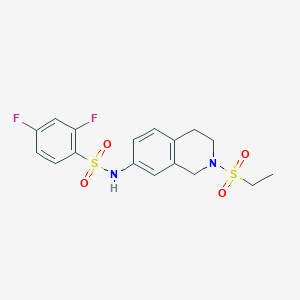
![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2754020.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one](/img/structure/B2754022.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2754024.png)
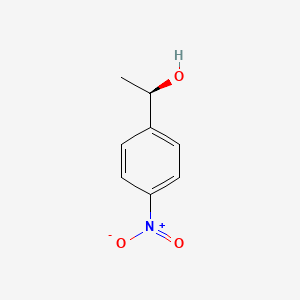
![(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2754027.png)